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molecular formula C7H7BrFN B1382112 2-Bromo-5-fluoro-3-methylaniline CAS No. 1463053-93-1

2-Bromo-5-fluoro-3-methylaniline

Cat. No. B1382112
M. Wt: 204.04 g/mol
InChI Key: KJRKUQZCTNUGFV-UHFFFAOYSA-N
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Patent
US09365566B2

Procedure details

A suspension of 2-bromo-5-fluoro-1-methyl-3-nitrobenzene (2.0 g, 8.6 mmol), iron powder (2.4 g) in EtOH (20 mL), and concentrated hydrochloric acid (0.3 mL) was refluxed for 5 hours and then filtered and concentrated. Water (10 mL) was added to the residue and the resulting mixture was extracted with ethyl acetate (2×20 mL). The organic phase was washed with brine and concentrated to give the title compound as a solid (1.4 g, 80%). 1H NMR (400 MHz, CDCl3) δ ppm 6.32-6.26 (2H, m), 4.15 (2H, s), 2.27 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([F:11])=[CH:4][C:3]=1[CH3:12].Cl>CCO.[Fe]>[Br:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([F:11])=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1[N+](=O)[O-])F)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water (10 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N)C=C(C=C1C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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